molecular formula C15H11N3O B14798472 2,6-Bis(pyridin-2-yl)-4-pyridone

2,6-Bis(pyridin-2-yl)-4-pyridone

Cat. No.: B14798472
M. Wt: 249.27 g/mol
InChI Key: CGUPLVQBSFAWNS-UHFFFAOYSA-N
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Description

2,6-Bis(pyridin-2-yl)-4-pyridone is a heterocyclic compound that has garnered significant interest in the field of coordination chemistry. This compound is characterized by its unique structure, which includes two pyridine rings and a pyridone moiety. The presence of these functional groups makes it a versatile ligand in the formation of metal complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(pyridin-2-yl)-4-pyridone typically involves the reaction of 2,6-diacetylpyridine with various amines under reflux conditions. For instance, treatment of α,α′-dibromo-2,6-diacetylpyridine with 2 equivalents of 2-aminopyrimidine or 2-aminoquinoline in refluxing acetonitrile yields the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reactant concentrations is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(pyridin-2-yl)-4-pyridone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The pyridine rings can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridone derivatives, while substitution reactions can introduce various functional groups onto the pyridine rings.

Scientific Research Applications

2,6-Bis(pyridin-2-yl)-4-pyridone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Bis(pyridin-2-yl)-4-pyridone exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the metal ion involved. For example, iron(II) complexes of the compound exhibit spin-crossover behavior, which is of interest in the study of electronic and magnetic properties .

Comparison with Similar Compounds

  • 2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine
  • 2,6-Bis(1H-imidazol-2-yl)pyridine
  • 2,6-Bis(benzimidazol-2-yl)pyridine

Comparison: 2,6-Bis(pyridin-2-yl)-4-pyridone is unique due to its pyridone moiety, which imparts different electronic properties compared to its analogs. This uniqueness makes it particularly valuable in the formation of metal complexes with distinct electronic and magnetic behaviors .

Properties

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

2,6-dipyridin-2-yl-3H-pyridin-4-one

InChI

InChI=1S/C15H11N3O/c19-11-9-14(12-5-1-3-7-16-12)18-15(10-11)13-6-2-4-8-17-13/h1-9H,10H2

InChI Key

CGUPLVQBSFAWNS-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C=C(N=C1C2=CC=CC=N2)C3=CC=CC=N3

Origin of Product

United States

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